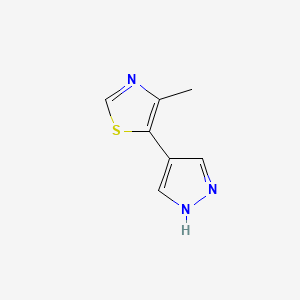
4-Methyl-5-(1H-pyrazol-4-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-(1H-pyrazol-4-yl)thiazole is a heterocyclic compound that combines a thiazole ring with a pyrazole ring. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of both thiazole and pyrazole rings in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1H-pyrazol-4-yl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylthiazole-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate aldehyde to yield the desired compound . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieving high purity and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-(1H-pyrazol-4-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding oxides of the thiazole and pyrazole rings.
Reduction: Reduced forms of the thiazole and pyrazole rings.
Substitution: Alkylated or acylated derivatives of the compound.
Applications De Recherche Scientifique
4-Methyl-5-(1H-pyrazol-4-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-(1H-pyrazol-4-yl)thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylthiazole: Shares the thiazole ring but lacks the pyrazole moiety.
1H-Pyrazole: Contains the pyrazole ring but lacks the thiazole moiety.
Thiazolyl-pyrazole derivatives: Compounds with similar structures but different substituents on the thiazole or pyrazole rings.
Uniqueness
4-Methyl-5-(1H-pyrazol-4-yl)thiazole is unique due to the combination of both thiazole and pyrazole rings in its structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H7N3S |
|---|---|
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
4-methyl-5-(1H-pyrazol-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H7N3S/c1-5-7(11-4-8-5)6-2-9-10-3-6/h2-4H,1H3,(H,9,10) |
Clé InChI |
IROOYCCOOULFQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


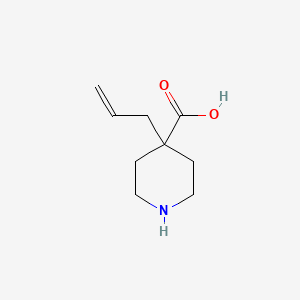
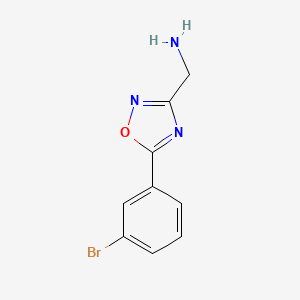

![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)

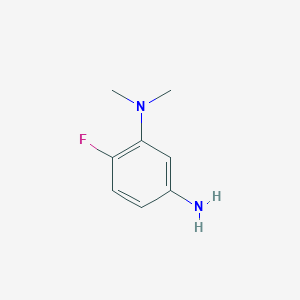
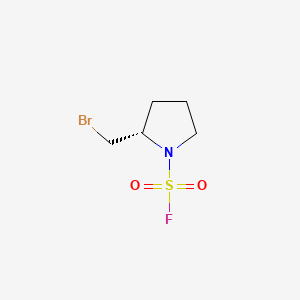
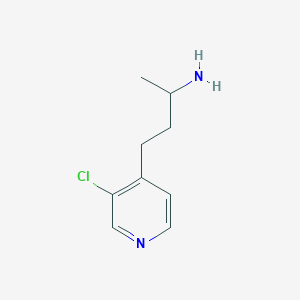
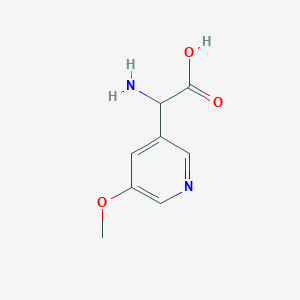

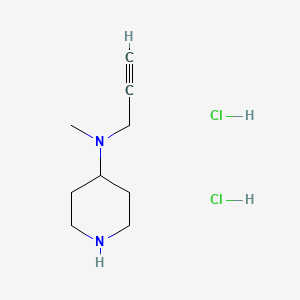


![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride](/img/structure/B13558729.png)
